4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
CAS No.: 2549038-47-1
Cat. No.: VC11824093
Molecular Formula: C14H19N5
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549038-47-1 |
|---|---|
| Molecular Formula | C14H19N5 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 4-(2-methylimidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C14H19N5/c1-11-3-6-18(7-4-11)13-9-14(17-10-16-13)19-8-5-15-12(19)2/h5,8-11H,3-4,6-7H2,1-2H3 |
| Standard InChI Key | LQXUHJKFAWNXCK-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C |
| Canonical SMILES | CC1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C |
Introduction
4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a complex organic compound with a molecular formula of C14H19N5 and a molecular weight of 257.33 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of both imidazole and piperidine rings in its structure suggests potential biological activity, particularly in the field of medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine typically involves multi-step organic reactions. These steps may include nucleophilic substitution, cross-coupling reactions, or other methods depending on the starting materials and desired yield. The compound's reactivity is influenced by its functional groups, which can participate in various chemical transformations.
Biological Activity and Potential Applications
Research indicates that 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exhibits significant biological activity. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies may point to its efficacy in modulating activities related to cellular processes, although further pharmacological studies are necessary to elucidate its full range of biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine, offering insights into its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chloro-2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | Pyrimidine with chlorine substituent | Potential for different biological activity due to chlorine presence. |
| 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride | Hydroxyl group introduces different reactivity | Presence of hydroxyl group may enhance solubility and reactivity. |
| 6,6'-Methylenebis[(3RS)-9-methyl] | Larger bis structure | Potential for enhanced interactions due to increased molecular size. |
These comparisons highlight how variations in substituents and structural components can influence biological activity and reactivity.
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